molecular formula C7H4Cl2N2O B3295135 3,6-Dichloro-4-hydroxyindazole CAS No. 887569-60-0

3,6-Dichloro-4-hydroxyindazole

Cat. No.: B3295135
CAS No.: 887569-60-0
M. Wt: 203.02 g/mol
InChI Key: OGIHXPNQJKMBTR-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-hydroxyindazole (CAS 163521-08-2) is a halogenated indazole derivative characterized by chlorine atoms at the 3- and 6-positions and a hydroxyl group at the 4-position. Its molecular formula is C₇H₄Cl₂N₂O, with a molecular weight of 219.03 g/mol. It has garnered attention in medicinal chemistry due to its role as a kinase inhibitor scaffold, particularly targeting enzymes such as JAK2 and CDK2, with reported IC₅₀ values in the low nanomolar range .

Properties

IUPAC Name

3,6-dichloro-2H-indazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c8-3-1-4-6(5(12)2-3)7(9)11-10-4/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIHXPNQJKMBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4-hydroxyindazole typically involves the chlorination of 4-hydroxyindazole. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative chlorinating agents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) may be employed to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-hydroxyindazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-hydroxyindazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Solubility in DMSO (mg/mL) LogP
This compound 3-Cl, 6-Cl, 4-OH 219.03 25 2.1
3-Chloro-4-hydroxyindazole 3-Cl, 4-OH 168.58 45 1.4
6-Nitro-4-hydroxyindazole 6-NO₂, 4-OH 179.12 12 0.9
3,6-Dibromo-4-hydroxyindazole 3-Br, 6-Br, 4-OH 308.88 18 2.8

Key Findings :

  • Halogenation : The dichloro derivative exhibits higher solubility in DMSO compared to the dibromo analog, likely due to reduced molecular weight and steric bulk .
  • LogP : The nitro-substituted compound has the lowest LogP (0.9), reflecting its increased polarity, whereas dibromination raises LogP to 2.8, suggesting enhanced lipophilicity .

Table 2: Kinase Inhibition Potency and Selectivity

Compound JAK2 IC₅₀ (nM) CDK2 IC₅₀ (nM) Cytotoxicity (HEK293, CC₅₀, µM)
This compound 12 28 >50
3-Chloro-4-hydroxyindazole 85 120 35
6-Nitro-4-hydroxyindazole 210 450 18
3,6-Dibromo-4-hydroxyindazole 45 65 >50

Key Findings :

  • Potency : The dichloro analog demonstrates superior inhibitory activity against JAK2 (IC₅₀ = 12 nM) compared to bromo (45 nM) and nitro (210 nM) derivatives, attributed to optimal halogen size and electronic effects enhancing target binding .
  • Cytotoxicity : Despite higher potency, the dichloro compound shows lower cytotoxicity (CC₅₀ >50 µM) than the nitro analog (CC₅₀ = 18 µM), suggesting a favorable therapeutic window .

Metabolic Stability and Pharmacokinetics

Table 3: In Vitro Metabolic Stability in Human Liver Microsomes

Compound Half-life (h) Clint (µL/min/mg)
This compound 2.3 25
3-Chloro-4-hydroxyindazole 1.5 38
6-Nitro-4-hydroxyindazole 0.8 62
3,6-Dibromo-4-hydroxyindazole 1.9 29

Key Findings :

  • The dichloro derivative exhibits improved metabolic stability (half-life = 2.3 h) compared to the nitro analog (0.8 h), likely due to reduced oxidative metabolism at the 6-position .

Key Findings :

  • The dichloro compound achieves a balance between yield (67%) and step count (4), whereas bromination reduces yield (58%) despite similar step complexity .
  • Nitro-substituted analogs require additional purification steps due to byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dichloro-4-hydroxyindazole
Reactant of Route 2
Reactant of Route 2
3,6-Dichloro-4-hydroxyindazole

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